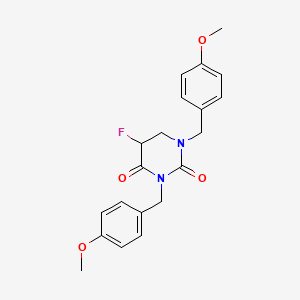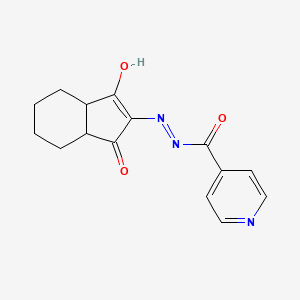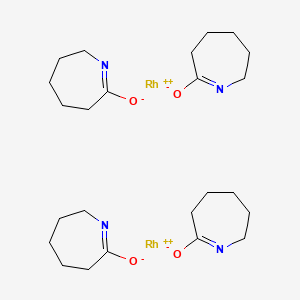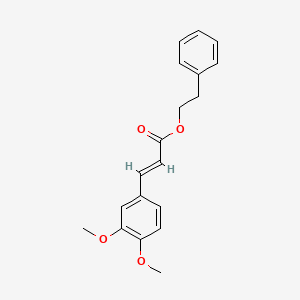
1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil is a synthetic compound that belongs to the class of fluorinated uracil derivatives It is characterized by the presence of two 4-methoxybenzyl groups and a fluorine atom attached to the dihydrouracil core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil typically involves the protection of uracil derivatives followed by selective fluorination and benzylation. One common method includes the use of p-methoxybenzyl protecting groups followed by L-Selectride reduction . The reaction conditions often involve the use of ceric ammonium nitrate and acetonitrile as solvents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using ceric ammonium nitrate.
Reduction: Reduction reactions can be performed using L-Selectride.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in acetonitrile.
Reduction: L-Selectride in the presence of p-methoxybenzyl protecting groups.
Major Products Formed
The major products formed from these reactions include various fluorinated and benzylated uracil derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil involves its interaction with molecular targets such as soluble epoxide hydrolase (sEH). By inhibiting sEH, the compound can modulate the metabolism of polyunsaturated fatty acids (PUFAs), leading to reduced inflammation and pain . The fluorine atom enhances the compound’s metabolic stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(4-methoxybenzyl)urea: Another urea-based sEH inhibitor with similar inhibitory activity.
5-Fluorouracil: A widely used chemotherapeutic agent with a similar fluorinated uracil core.
Uniqueness
1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil is unique due to its dual benzylation and fluorination, which confer enhanced chemical stability and specific biological activity. Its ability to inhibit sEH distinguishes it from other fluorinated uracil derivatives .
Propriétés
Formule moléculaire |
C20H21FN2O4 |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
5-fluoro-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C20H21FN2O4/c1-26-16-7-3-14(4-8-16)11-22-13-18(21)19(24)23(20(22)25)12-15-5-9-17(27-2)10-6-15/h3-10,18H,11-13H2,1-2H3 |
Clé InChI |
YAYQEBLRMJHBET-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2CC(C(=O)N(C2=O)CC3=CC=C(C=C3)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12355373.png)
![2-[(6-Chloro-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12355384.png)
![5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione,hydrochloride](/img/structure/B12355387.png)

![5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12355395.png)
![1,7a-Dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B12355408.png)


![5-[2-Ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-2,9-dimethyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12355433.png)
![5-[3-Amino-5-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazol-3-one](/img/structure/B12355438.png)
![1-Pyrrolidinyloxy, 2,2,5,5-tetramethyl-3,4-bis[[(methylsulfonyl)thio]methyl]-, (3R,4R)-rel-(9CI)](/img/structure/B12355442.png)
![3-Methyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12355460.png)


